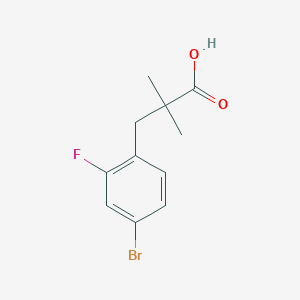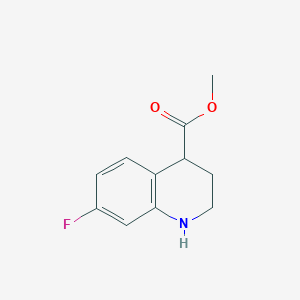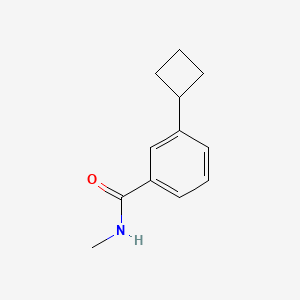
3-cyclobutyl-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclobutyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides It features a cyclobutyl group attached to the benzene ring and an N-methyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-N-methylbenzamide typically involves the following steps:
Formation of Cyclobutylbenzene: Cyclobutylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The cyclobutylbenzene is then subjected to a reaction with methylamine and a coupling agent like carbonyldiimidazole (CDI) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
3-cyclobutyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated benzamides.
科学研究应用
3-cyclobutyl-N-methylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-cyclobutyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-methylbenzamide: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylbenzene: Lacks the amide group, resulting in different chemical reactivity.
Benzamide: Lacks both the cyclobutyl and N-methyl groups, leading to different physical and chemical properties.
Uniqueness
3-cyclobutyl-N-methylbenzamide is unique due to the presence of both the cyclobutyl and N-methyl groups, which confer distinct steric and electronic properties
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-cyclobutyl-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-13-12(14)11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,13,14) |
InChI 键 |
HBSRRQYDVQMNLH-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=CC(=C1)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)
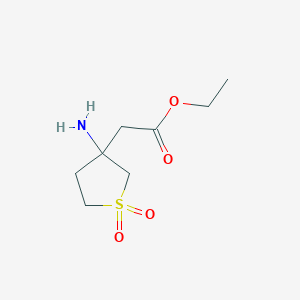
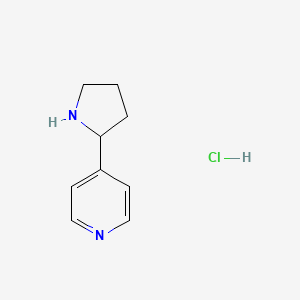
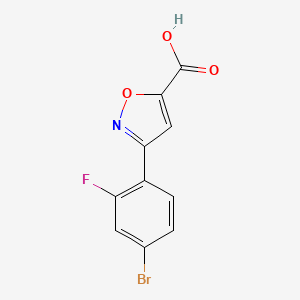
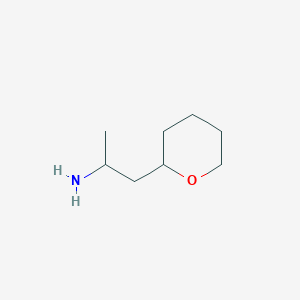
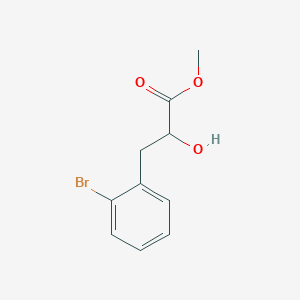
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)
![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
![4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13572758.png)

